REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:7](I)[CH3:8].[F:10][C:11]([F:21])([F:20])[C:12]1[N:17]=[CH:16][C:15]([NH2:18])=[C:14]([NH2:19])[CH:13]=1>CN(C=O)C.CCOC(C)=O.O>[CH2:7]([NH:18][C:15]1[CH:16]=[N:17][C:12]([C:11]([F:10])([F:20])[F:21])=[CH:13][C:14]=1[NH2:19])[CH3:8] |f:0.1.2|
|
Name
|
Cesium carbonate
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=C(C=N1)N)N)(F)F
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated in a sealed tube for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Usual work up and purification by column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc-hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC=1C=NC(=CC1N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |